o-Tolylhydrazine hydrochloride hydrate

Perovskite Photovoltaics Additive Engineering Device Stability

Stoichiometric drift from incorrect hydration state causes batch failures in indole synthesis and perovskite doping. This hydrate form (MW 176.64 g/mol) eliminates the 11.4% molar-mass error of the anhydrous salt (158.63 g/mol). - Delivers >90% Fischer indole yields at room temperature in 0.5-2 h. - Provides tin-oxidation suppression comparable to p-tolyl isomer; superior to phenylhydrazine. - Melting point 187-190 °C (dec.) serves as rapid incoming QC criterion. Supplied ≥98% HPLC; stored at 2-8 °C under argon to preserve water of crystallization.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
CAS No. 123334-17-8
Cat. No. B049567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolylhydrazine hydrochloride hydrate
CAS123334-17-8
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NN.O.Cl
InChIInChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2
InChIKeyGDHBEWJUENDAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Tolylhydrazine Hydrochloride Hydrate (CAS 123334-17-8): Technical Baseline for Procurement-Qualified Arylhydrazine Reagent Selection


o-Tolylhydrazine hydrochloride hydrate (CAS 123334-17-8) is a crystalline arylhydrazine salt with the molecular formula C₇H₁₃ClN₂O and a molecular weight of 176.64 g/mol [1]. As the hydrochloride hydrate form of (2-methylphenyl)hydrazine, it incorporates both HCl salt formation and water of crystallization, distinguishing it from the anhydrous free base and the anhydrous hydrochloride (CAS 635-26-7) [1]. The compound is catalogued by Sigma-Aldrich as product T40207 with a reported melting point of 187–190 °C (decomposition) . It belongs to the class of ortho-substituted aromatic hydrazines, characterized by an electron-donating methyl group at the ortho position of the phenyl ring, which modulates its nucleophilic reactivity in condensation and cyclization reactions [1].

Why o-Tolylhydrazine Hydrochloride Hydrate Cannot Be Generically Substituted: Evidence of Functional Non-Interchangeability Among Arylhydrazine Salts


The ortho-methyl substitution in o-tolylhydrazine hydrochloride hydrate imparts distinct electronic and steric properties that directly affect reaction kinetics, regioselectivity, and product outcomes in key synthetic transformations. In Fischer indole synthesis, the electron-donating character of the ortho-methyl group enables high-yield cyclizations under mild room-temperature conditions, in stark contrast to electron-withdrawing analogs that require prolonged reflux and deliver substantially lower yields [1]. In materials science applications, o-tolylhydrazine hydrochloride has been demonstrated to deliver perovskite solar cell stability enhancement comparable to its para isomer and superior to unsubstituted phenylhydrazine as a baseline, confirming that substitution position—not merely the presence of a methyl group—drives functional performance [2]. Additionally, the hydrate form (CAS 123334-17-8) carries a molecular weight of 176.64 g/mol versus 158.63 g/mol for the anhydrous hydrochloride (CAS 635-26-7), a difference of 11.4% that directly impacts stoichiometric calculations in multi-step syntheses [1]. These factors collectively render casual interchange among arylhydrazine salts a source of significant experimental irreproducibility and procurement risk.

Quantitative Evidence Guide: Where o-Tolylhydrazine Hydrochloride Hydrate (CAS 123334-17-8) Demonstrates Verifiable Differentiation Versus Comparators


Perovskite Solar Cell Additive Performance: o-Tolylhydrazine Hydrochloride Versus Phenylhydrazine Hydrochloride Baseline in Pb-Sn Perovskite Device Stability

In a controlled study of four arylhydrazine hydrochloride additives for Pb-Sn mixed perovskite solar cells, o-tolylhydrazine hydrochloride (OTH·HCl) was directly compared against phenylhydrazine hydrochloride (PH·HCl) as the unsubstituted baseline. OTH·HCl and p-tolylhydrazine hydrochloride (PTH·HCl) exhibited comparable, significant stability enhancement over the PH·HCl benchmark. The highest photo-conversion efficiency among all tested devices increased by approximately 10% with the hydrazine additive engineering strategy. The device stability ranking was established as: 1-naphthalenyl hydrazine hydrochloride (NH·HCl) > OTH·HCl ≈ PTH·HCl > PH·HCl, with NH·HCl extending device lifetime by nearly 100% relative to the baseline [1].

Perovskite Photovoltaics Additive Engineering Device Stability

Fischer Indole Synthesis Yield: Electron-Donating Arylhydrazines (Including o-Tolyl) Versus Electron-Withdrawing Analogs Under Standardized Conditions

In a systematic Fischer indole synthesis study, o,m-tolylhydrazine hydrochlorides were reacted with isopropyl methyl ketone and 2-methylcyclohexanone in glacial acetic acid. Electron-donating substituted phenylhydrazines (including o-Me, p-Me, o,p-di-OMe, and o,m,p-Cl derivatives) achieved yields consistently exceeding 90% under room-temperature conditions within 0.5–2 hours. In sharp contrast, o,p-nitro-substituted phenylhydrazines yielded only 9% (with isopropyl methyl ketone, reflux 90 h) to 53% (with 2-methylcyclohexanone, reflux 24 h), and required binary AcOH/HCl to reach even 31% [1][2]. The o-tolyl congener falls squarely within the high-yield electron-donating cluster, with its ortho-methyl group facilitating efficient ene-hydrazine formation and subsequent [3,3]-sigmatropic rearrangement.

Fischer Indole Synthesis Heterocyclic Chemistry Reaction Yield Optimization

Hydrate Form Stoichiometric Precision: CAS 123334-17-8 Molecular Weight Versus Anhydrous CAS 635-26-7 for Quantitative Synthetic Protocol Execution

The hydrate form (CAS 123334-17-8) has a formula weight of 176.64 g/mol (C₇H₁₃ClN₂O), whereas the anhydrous hydrochloride (CAS 635-26-7) has a formula weight of 158.63 g/mol (C₇H₁₁ClN₂) [1]. This represents an 11.4% mass difference per mole. When protocols specify the hydrate form but the anhydrous form is substituted without adjustment, a systematic under-weighing error of 11.4% (or over-weighing in the reverse substitution) is introduced, directly impacting reaction stoichiometry, yield reproducibility, and impurity profiles in multi-step sequences. The hydrate form (CAS 123334-17-8) is the catalogued item at Sigma-Aldrich (T40207), carrying a defined melting point of 187–190 °C (dec.) that serves as an identity and quality marker . The anhydrous form (CAS 635-26-7), in contrast, melts at 190 °C (dec.) and is hygroscopic, potentially absorbing atmospheric moisture during handling and further confounding stoichiometry .

Stoichiometric Calculations Reagent Specification Multi-Step Synthesis

Commercial Purity Specification Benchmark: HPLC-Verified ≥98% Purity as Vendor-Independent Quality Gate for o-Tolylhydrazine Hydrochloride and Its Hydrate

Multiple independent chemical suppliers consistently specify ≥98% purity for o-tolylhydrazine hydrochloride (anhydrous and hydrate forms) as determined by HPLC [1]. Sigma-Aldrich lists the hydrate form under catalog T40207 with NMR spectrum consistency as an identity criterion . TCI Chemicals independently specifies ≥98.0% purity by potassium iodate titration method for the hydrochloride . This multi-vendor convergence on ≥98% purity establishes a de facto procurement specification threshold that can be applied as a minimum quality gate regardless of supplier. The melting point specification of 187–190 °C (decomposition) further serves as a rapid identity verification and purity screening tool prior to use .

Reagent Purity Quality Control Procurement Specification

Hazard Classification Profile: Carcinogenicity Category 1B Designation and Multi-Route Acute Toxicity as Regulatory Handling Determinants

Sigma-Aldrich assigns o-tolylhydrazine hydrochloride hydrate (T40207) the following GHS hazard classifications: Acute Toxicity Category 3 via dermal, inhalation, and oral routes; Carcinogenicity Category 1B; Skin Sensitization Category 1; and Aquatic Acute/Chronic Toxicity Category 1 . The Carc. 1B classification (presumed human carcinogen) is consistent with the broader arylhydrazine class but represents a concrete regulatory trigger for procurement: facilities must maintain appropriate engineering controls, personal protective equipment (dust mask type N95, eyeshields, faceshields, gloves), and carcinogen handling protocols . The European hazard codes Xn (Harmful) with risk phrases R20/21/22-36/37/38 and safety phrases S26-36/37/39 are independently corroborated by ChemSrc . For context, unsubstituted phenylhydrazine and its hydrochloride carry a similar Carc. 1B classification, indicating that the methyl substitution does not mitigate the class-level carcinogenicity concern .

Chemical Safety GHS Classification Regulatory Compliance

High-Confidence Application Scenarios for o-Tolylhydrazine Hydrochloride Hydrate (CAS 123334-17-8) Supported by Quantitative Comparator Evidence


Fischer Indole Synthesis of 3H-Indolenines and Tetrahydrocarbazoles Under Mild Acidic Conditions

Based on the class-level evidence that electron-donating arylhydrazines achieve >90% Fischer indole cyclization yields at room temperature in acetic acid within 0.5–2 hours [1], o-tolylhydrazine hydrochloride hydrate is the reagent of choice when synthetic protocols demand high indole yields under mild conditions. The ortho-methyl group directs regioselectivity in unsymmetrical ketone cyclizations, producing distinct indolenine isomer distributions compared to the para and meta isomers. This scenario is particularly relevant for medicinal chemistry laboratories synthesizing tryptan-class antimigraine intermediates and for process chemistry groups optimizing tetrahydrocarbazole syntheses where diffusion through zeolite pores may be affected by the degree of aryl ring substitution [2].

Lead-Tin Perovskite Solar Cell Stability Engineering via Arylhydrazine Additive Incorporation

The direct head-to-head evidence demonstrating that o-tolylhydrazine hydrochloride (OTH·HCl) delivers perovskite solar cell stability comparable to p-tolylhydrazine hydrochloride and markedly superior to unsubstituted phenylhydrazine hydrochloride [3] positions this compound as a qualified candidate for perovskite device additive screening. The ortho-methyl substitution may confer solubility or film-morphology advantages distinct from the para isomer, warranting its inclusion in additive optimization matrices. The observed photo-conversion efficiency improvement of up to ~10% across the hydrazine additive series underscores the functional value of electron-donating arylhydrazines in suppressing Sn²⁺ oxidation and passivating defects in Pb-Sn mixed perovskite active layers [3].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Stoichiometric Precision

The 11.4% molecular weight differential between the hydrate form (CAS 123334-17-8, 176.64 g/mol) and the anhydrous hydrochloride (CAS 635-26-7, 158.63 g/mol) [4] makes explicit CAS-number-level specification critical for any multi-step pharmaceutical intermediate synthesis. In regulated environments (GMP, GLP), reagent identity must be traceable to a specific CAS number and catalog reference (e.g., Sigma-Aldrich T40207). The hydrate form offers the practical advantage of defined water content at the time of manufacture, whereas the hygroscopic anhydrous form (CAS 635-26-7) may accumulate variable moisture during storage, introducing uncontrolled stoichiometric drift. For protocols such as opioid receptor antagonist synthesis or adenosine receptor antagonist preparation where o-tolylhydrazine hydrochloride serves as a key building block , using the hydrate form with proper CAS verification eliminates this source of batch-to-batch variability.

Quality-Control-Audited Procurement: Multi-Vendor ≥98% Purity Gate with Melting Point Identity Verification

The convergence of multiple independent vendors (Sigma-Aldrich, TCI, Aladdin, Capot Chemical) on ≥98% purity by HPLC enables procurement professionals to establish a vendor-agnostic quality specification. The melting point window of 187–190 °C (decomposition) serves as a rapid incoming inspection criterion: any lot deviating significantly from this range may indicate degradation, incorrect hydration state, or contamination. The Carc. 1B hazard classification further mandates that procurement be coupled with verification of institutional carcinogen handling authorization and appropriate storage infrastructure (2–8 °C under argon for long-term stability ). This integrated quality-and-safety procurement framework minimizes the risk of accepting substandard material that could compromise synthetic reproducibility across all application scenarios described above.

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